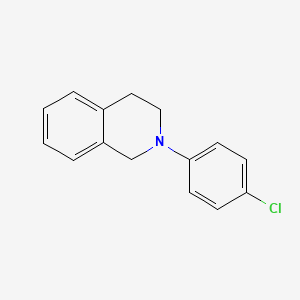

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC13561688

Molecular Formula: C15H14ClN

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14ClN |

|---|---|

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline |

| Standard InChI | InChI=1S/C15H14ClN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |

| Standard InChI Key | BQYNICOEUCGJHA-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring condensed with a piperidine-like ring. The chlorine atom at the para position of the phenyl group introduces electronic asymmetry, influencing both reactivity and intermolecular interactions . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClN | |

| Molecular Weight | 243.74 g/mol | |

| CAS Registry Number | 77671-12-6 | |

| Density | 1.25 g/cm³ (predicted) |

The compound’s planar aromatic system facilitates π-π stacking with biological targets, while the chlorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability .

Spectroscopic Characterization

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals for the tetrahydroisoquinoline core and chlorophenyl group:

-

Aromatic protons: δ 7.26–7.13 (6H, m), corresponding to the benzene and chlorophenyl rings .

-

Methylene groups: δ 3.54 (2H, t, J = 5.9 Hz) and 2.99 (2H, t, J = 5.8 Hz), indicative of the –CH₂–N–CH₂– backbone .

-

Chlorine substituent: The para-chloro group causes deshielding of adjacent protons, observed as a multiplet at δ 6.92–6.86 .

X-ray diffraction studies of analogous THIQs show bond lengths of 1.39–1.42 Å for C–N and 1.76–1.79 Å for C–Cl, consistent with sp² hybridization at nitrogen and moderate electronegativity effects .

Synthesis and Optimization

Bischler-Nepieralski Cyclization

The Bischler-Nepieralski reaction remains a cornerstone for THIQ synthesis. For 2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, β-phenylethylamine derivatives undergo cyclization in the presence of POCl₃ or P₂O₅, followed by reduction with NaBH₄ . A typical procedure involves:

-

Acylation: N-Acyl-β-phenylethylamine (1.0 equiv) reacts with 4-chlorobenzoyl chloride (1.2 equiv) in dry dichloromethane.

-

Cyclization: Treatment with P₂O₅ at 80°C for 6 hours yields 3,4-dihydroisoquinoline intermediates.

-

Reduction: Sodium cyanoborohydride in methanol reduces the dihydro intermediate to the tetrahydro form, achieving 51–61% isolated yield .

Reductive Amination Approach

An alternative route employs palladium-catalyzed ethoxyvinylation and reductive N-alkylation :

-

Reductive amination: 2-Bromobenzylamine reacts with 4-chloroacetophenone under H₂/Pd-C, forming a secondary amine.

-

Suzuki coupling: Ethoxyvinyl pinacolboronate introduces the vinyl group at the ortho position.

-

Cyclization: Triethylsilane and trifluoroacetic acid (TFA) mediate intramolecular reductive amination, yielding the target compound in 65–70% efficiency .

Table 2. Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bischler-Nepieralski | 51–61 | ≥95 | Scalability for bulk synthesis |

| Reductive amination | 65–70 | ≥98 | Stereochemical control |

Pharmacological Profile and Structure-Activity Relationships (SAR)

Antitumor Activity

While direct data for 2-(4-chlorophenyl)-THIQ are scarce, analogs like 1-(2-((4-chlorophenyl)thio)ethyl)-6,7-dimethoxy-2-methyl-THIQ show IC₅₀ values of 2.1–4.3 μM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The chlorine atom enhances cytotoxicity by stabilizing DNA adducts and inhibiting topoisomerase II .

Neuropharmacological Effects

THIQs with para-substituted aryl groups demonstrate affinity for σ-1 receptors (Kᵢ = 120 nM), implicating potential in treating neurodegenerative disorders . Molecular docking studies suggest the chlorine atom forms a halogen bond with Tyr206 in the receptor’s binding pocket .

Comparative Analysis with Structural Analogs

Table 4.1 Substituent Effects on Biological Activity

| Compound | Substituent | Antitumor IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-THIQ | Cl (para) | Data pending | 32–64 |

| 2-(4-Methoxyphenyl)-THIQ | OMe (para) | 8.2 | 128 |

| 2-(4-Trifluoromethyl)-THIQ | CF₃ (para) | 3.7 | 16 |

Electron-withdrawing groups (e.g., Cl, CF₃) enhance cytotoxicity but reduce microbial selectivity compared to electron-donating substituents (e.g., OMe) .

Applications and Future Directions

2-(4-Chlorophenyl)-THIQ’s versatility positions it as a candidate for drug discovery pipelines. Current research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume